molecular formula C12H12N2S2 B14204830 4,5-Bis(ethylsulfanyl)benzene-1,2-dicarbonitrile CAS No. 828915-53-3

4,5-Bis(ethylsulfanyl)benzene-1,2-dicarbonitrile

Cat. No.: B14204830
CAS No.: 828915-53-3
M. Wt: 248.4 g/mol
InChI Key: SVUQEGBJLMUMAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Bis(ethylsulfanyl)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C12H12N2S2 It is characterized by the presence of two ethylsulfanyl groups attached to a benzene ring, along with two cyano groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(ethylsulfanyl)benzene-1,2-dicarbonitrile typically involves the reaction of 4,5-dichlorophthalonitrile with ethanethiol in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(ethylsulfanyl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The ethylsulfanyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Bis(ethylsulfanyl)benzene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4,5-Bis(ethylsulfanyl)benzene-1,2-dicarbonitrile depends on its specific application. In biological systems, its activity may involve interactions with cellular proteins or enzymes, leading to inhibition or activation of specific pathways. The ethylsulfanyl groups can interact with thiol groups in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Bis(benzylsulfanyl)benzene-1,2-dicarbonitrile
  • 4,5-Bis(methylsulfanyl)benzene-1,2-dicarbonitrile
  • 4,5-Bis(phenylsulfanyl)benzene-1,2-dicarbonitrile

Uniqueness

4,5-Bis(ethylsulfanyl)benzene-1,2-dicarbonitrile is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical properties compared to other similar compounds. These properties include different reactivity patterns and potential biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

828915-53-3

Molecular Formula

C12H12N2S2

Molecular Weight

248.4 g/mol

IUPAC Name

4,5-bis(ethylsulfanyl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C12H12N2S2/c1-3-15-11-5-9(7-13)10(8-14)6-12(11)16-4-2/h5-6H,3-4H2,1-2H3

InChI Key

SVUQEGBJLMUMAE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=C(C(=C1)C#N)C#N)SCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.